3-Tert-butyl-6-[5-(3,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine
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Overview
Description
3-Tert-butyl-6-[5-(3,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex organic compound featuring a pyridazine core substituted with tert-butyl and dimethoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-[5-(3,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridazine Core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones under acidic conditions.
Introduction of the Tert-butyl Group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Dimethoxybenzoyl Group: This is usually done via Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated purification systems to handle the complex multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-[5-(3,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Tert-butyl-6-[5-(3,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-[5-(3,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines
- tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Uniqueness
3-Tert-butyl-6-[5-(3,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine stands out due to its unique combination of functional groups and structural complexity. This makes it particularly valuable for specialized applications in research and industry, where such unique properties are required.
Properties
IUPAC Name |
[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-23(2,3)20-8-9-21(25-24-20)26-11-16-13-27(14-17(16)12-26)22(28)15-6-7-18(29-4)19(10-15)30-5/h6-10,16-17H,11-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSECKQTWDRMXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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